3-Amino-3-(2-bromophenyl)propanoic acid

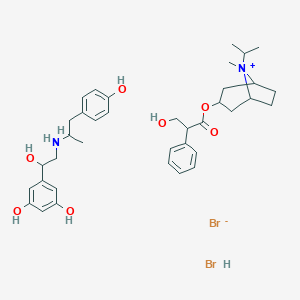

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-3-(2-bromophenyl)propanoic acid often involves the reduction of hydroxyimino precursors. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, with a furan or thiophene nucleus, were synthesized from 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid, avoiding undesirable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa et al., 2004). This method can be adapted for the synthesis of 3-Amino-3-(2-bromophenyl)propanoic acid by changing the heteroaryl group to a 2-bromophenyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-3-(2-bromophenyl)propanoic acid can be analyzed through various spectroscopic techniques. In one study, the synthesis of 3-amino-3-(4-fluorophenyl)propionic acid was explored, demonstrating the use of DFT and zwitterion models to understand the vibrational and electronic structures, complemented by IR and Raman spectroscopy (Pallavi & Tonannavar, 2020). These techniques could similarly be applied to 3-Amino-3-(2-bromophenyl)propanoic acid to elucidate its molecular structure.

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-3-(2-bromophenyl)propanoic acid may involve interactions with other compounds through its amino and carboxylic acid functionalities. For example, amine-induced rearrangements of brominated propanones have been studied, showing how primary amines can react with brominated compounds to produce rearranged amides, which could be applicable to reactions involving 3-Amino-3-(2-bromophenyl)propanoic acid (Sanchez & Parcell, 1990).

Aplicaciones Científicas De Investigación

Biosensors and Biocatalysis

Rare earth metal ion chelates with similar amino acids show potential in biosensors and biosensor applications (Ballal, 2020). Also, Methylobacterium Y1-6 has been found effective in producing S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, with high enantioselective activity (Li et al., 2013).

Drug Synthesis

The catalytic asymmetric synthesis of amino acid components for tetrahydroisoquinoline alkaloids has been developed (Tanifuji et al., 2016). A method for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids has also been demonstrated, improving yield and stability (Kitagawa et al., 2004).

Material Science

Amine-treated polymers, which could include derivatives of 3-Amino-3-(2-bromophenyl)propanoic acid, show higher thermal stability and antibacterial and antifungal properties (Aly & El-Mohdy, 2015). Additionally, phloretic acid, a derivative of similar acids, has been suggested as a sustainable alternative in materials science for enhancing reactivity (Trejo-Machin et al., 2017).

Pharmacological Research

Compound 3, structurally related to 3-Amino-3-(2-bromophenyl)propanoic acid, shows significant anticonvulsant activity and minimal neurotoxicity (Unverferth et al., 1998). Amino acid-based imidazolium zwitterions, possibly including derivatives of this compound, are effective corrosion inhibitors and have potential in green chemistry applications (Srivastava et al., 2017).

Antitumor Research

Certain complexes with L-alanyl-based ligands, which could be structurally similar to 3-Amino-3-(2-bromophenyl)propanoic acid, have shown potential dual action against cancer and RNA targets (Riccardi et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETRFEPZCAGEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345316 | |

| Record name | 3-amino-3-(2-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2-bromophenyl)propanoic acid | |

CAS RN |

117391-48-7 | |

| Record name | 3-amino-3-(2-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

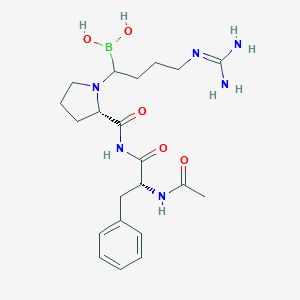

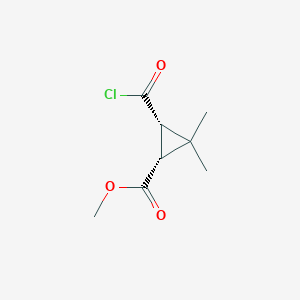

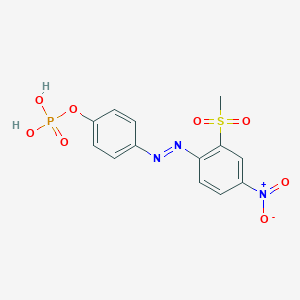

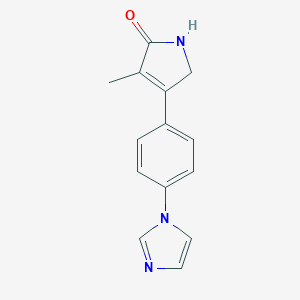

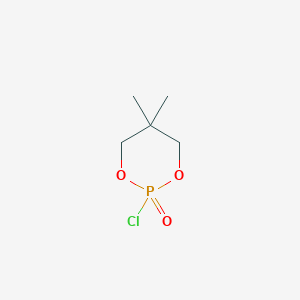

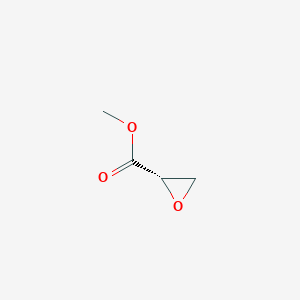

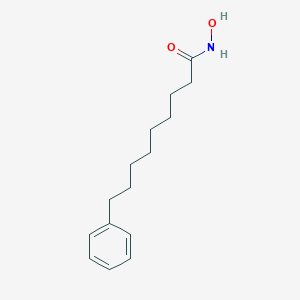

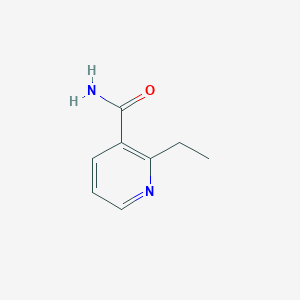

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)